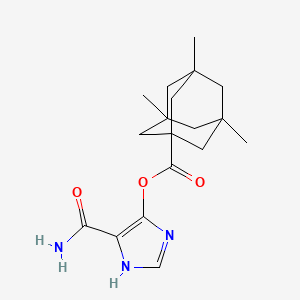
Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3311(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Functional Group Introduction:
Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving appropriate precursors, such as amino acids or nitriles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a biochemical probe or drug candidate can be investigated. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound may be studied for its pharmacological properties, including its ability to modulate specific biological pathways. This could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound’s unique properties can be harnessed for the development of new materials, catalysts, or other functional products.
Mecanismo De Acción
The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s functional groups and tricyclic structure enable it to bind to these targets, modulating their activity and influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane-1-acetic acid, α-amino-3-hydroxy-, hydrochloride (1:1), (αS)-
- Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
Uniqueness
Compared to similar compounds, Tricyclo(3311(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester stands out due to its specific functional groups and tricyclic structure
Propiedades
Número CAS |
79013-42-6 |
|---|---|
Fórmula molecular |
C18H25N3O3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(5-carbamoyl-1H-imidazol-4-yl) 3,5,7-trimethyladamantane-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-15-4-16(2)6-17(3,5-15)9-18(7-15,8-16)14(23)24-13-11(12(19)22)20-10-21-13/h10H,4-9H2,1-3H3,(H2,19,22)(H,20,21) |
Clave InChI |
NGEIRZOWUFHJIN-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
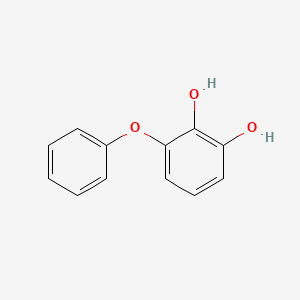

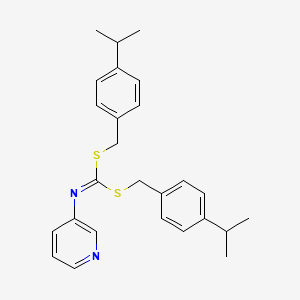

![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
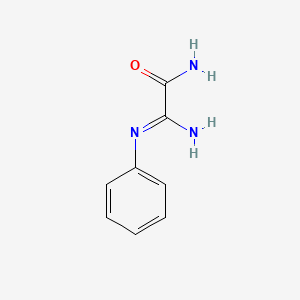

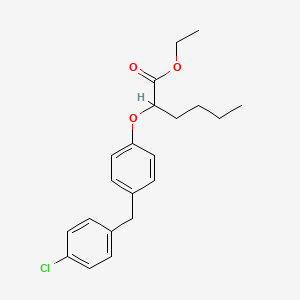
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
